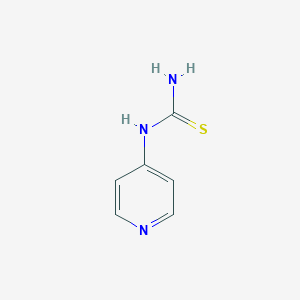

4-Pyridylthiourea

Overview

Description

Synthesis Analysis

The synthesis of N-Alkyl-N′-4-pyridylthioureas, intermediates for antihypertensive cyanoguanidines, involves the preparation from S-methyl 4-pyridyldithiocarbamate and the requisite amines. This method highlights the importance of efficient synthetic routes for creating 4-pyridylthiourea derivatives for potential pharmacological applications (Hansen & Peterson, 1984).

Molecular Structure Analysis

The study of molecular structures such as those involving 4-(2-Tetrathiafulvalenyl-ethenyl)pyridine ligands, which interact with rare earth complexes, sheds light on the intricate interactions and potential luminescent and magnetic properties of this compound derivatives (Pointillart et al., 2009).

Chemical Reactions and Properties

The reactivity of 4-substituted-pyrido[2,3-d]pyrimidin-4(1H)-ones towards various reagents, including thiourea, indicates the versatility of this compound in synthesizing compounds with potential analgesic and anti-inflammatory activities. This reactivity forms the basis for exploring this compound in drug development (El-Gazzar & Hafez, 2009).

Physical Properties Analysis

The study of compounds like 4-pyridyl-extended dithieno[3,2-b:2',3'-d]phospholes provides insights into the physical properties, including luminescence quantum yields and electrochemical features, of this compound derivatives. Such analyses are crucial for the development of new fluorescent probes and materials (Demay-Drouhard & Baumgartner, 2020).

Chemical Properties Analysis

The formation of 2-aminothiazolo[5,4-c]pyridines from pyridylthioureas through an intramolecular oxidation highlights the chemical versatility and reactivity of this compound derivatives. This demonstrates the compound's potential in synthesizing a wide array of chemically significant structures (Wu & Zhi, 2016).

Scientific Research Applications

Growth-Regulating Activity : Synthesized N-4-bromophenyl-N'-pyridylthioureas showed inhibiting activity at specific concentrations and were characterized by cytokinin activity similar to N,N'-diphenylurea (Vassilev, Vassilev, & Boehland, 2003).

Preparation for Antihypertensive Cyanoguanidines : N-Alkyl-N'-4-pyridylthioureas, which are intermediates for antihypertensive cyanoguanidines, have been prepared using specific methods, highlighting their potential in medical applications (Hansen & Peterson, 1984).

Biosynthesis of Pyrrolysine : Research has delved into the structure and reaction mechanism of pyrrolysine synthase (PylD), which plays a role in the biosynthesis of the amino acid pyrrolysine, where 4-Pyridylthiourea could be relevant (Quitterer, Beck, Bacher, & Groll, 2013).

Magnetic Properties in Chemical Structures : A study synthesized a 4-(2'-pyridyl)-1,2,3,5-dithiadiazolyl cobalt complex, indicating the potential of this compound in creating materials with unique magnetic properties (Hearns, Preuss, Richardson, & Bin-Salamon, 2004).

Intracellular Protein Delivery : A self-assembling pyridylthiourea-modified polyethylenimine (πPEI) was developed, which interacts with proteins to promote their delivery into the cytosol of mammalian cells. This indicates potential biomedical applications, such as drug delivery systems (Postupalenko et al., 2014).

Synthesis of 2-Aminothiazolo[5,4-c]pyridines : A practical approach for synthesizing 2-aminothiazolo[5,4-c]pyridines from asymmetric pyridylthioureas was developed, highlighting its role in chemical synthesis (Wu & Zhi, 2016).

Improving Perovskite Solar Cells : Adding 2-pyridylthiourea in the precursor solution for perovskite solar cells enhanced the conversion efficiency and stability of these cells, demonstrating its application in renewable energy technology (Sun et al., 2017).

Mechanism of Action

Mode of Action

For instance, some thiourea derivatives are known to inhibit thyroid peroxidase, an essential enzyme involved in multiple steps of thyroid hormone synthesis .

Biochemical Pathways

The specific biochemical pathways affected by 4-Pyridylthiourea are currently unknown. As mentioned above, if it shares characteristics with other thiourea compounds, it may impact the thyroid hormone synthesis pathway .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability and overall pharmacological profile .

Action Environment

Factors such as temperature, pH, and the presence of other compounds can potentially influence the action of a compound .

properties

IUPAC Name |

pyridin-4-ylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S/c7-6(10)9-5-1-3-8-4-2-5/h1-4H,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLOFIQOOOSRNFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371943 | |

| Record name | 4-Pyridylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

164670-44-4 | |

| Record name | N-4-Pyridinylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164670-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 164670-44-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

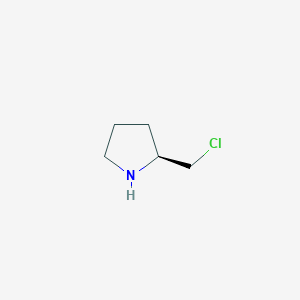

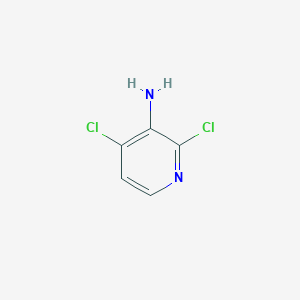

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

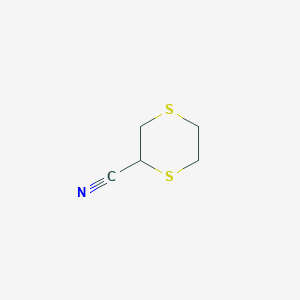

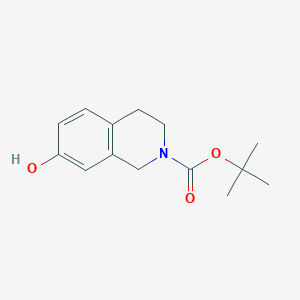

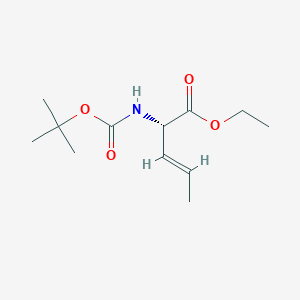

Feasible Synthetic Routes

Q & A

Q1: What is the primary synthetic application of 4-Pyridylthiourea highlighted in the research?

A1: The research primarily focuses on using this compound as a key intermediate in synthesizing N-Alkyl-N′-cyano-N″-4-pyridylguanidines. These guanidine derivatives exhibit antihypertensive properties, making them significant in pharmaceutical research. [, , ]. Two main synthetic routes utilize this compound:

- Route 1: this compound reacts with phosgene or triphenylphosphine/carbon tetrachloride to yield N-alkyl-N′-pyridylcarbodiimides. Subsequent addition of cyanamide to these carbodiimides produces the desired N-Alkyl-N′-cyano-N″-4-pyridylguanidines [].

- Route 2: this compound can be converted to 4-Pyridylcyaniminothiocarbamic acid, which acts as an alternative precursor for synthesizing N-Alkyl-N′-cyano-N″-4-pyridylguanidines [].

Q2: What are the challenges associated with synthesizing N-Alkyl-N′-4-pyridylthioureas, and how does the research address them?

A2: Initial synthesis of N-Alkyl-N′-4-pyridylthioureas involved using S-methyl 4-pyridyldithiocarbamate, derived from 4-aminopyridinium 4-pyridyldithiocarbamate []. This method proved inefficient due to the need for two equivalents of methyl iodide and the loss of half of the 4-aminopyridine starting material through quaternization.

- Direct synthesis: Reacting 4-pyridyldithiocarbamic acid with various amines directly produces N-Alkyl-N′-4-pyridylthioureas [].

- Aerial oxidation: 4-Pyridyldithiocarbamic acid undergoes aerial oxidation in the presence of amines, yielding the desired N-Alkyl-N′-4-pyridylthioureas [].

Q3: Beyond its role in synthesizing antihypertensive agents, does this compound have other known biological activities?

A3: Interestingly, one study revealed that this compound interacts with the catalytic domain of human JARID1B []. While the specific implications of this interaction remain unclear, it suggests a potential for this compound to be investigated for other biological activities beyond its use in synthesizing antihypertensive agents. This finding opens avenues for further research into its potential as a scaffold for developing novel therapeutics targeting JARID1B or related biological pathways.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B63721.png)

![5,7-Bis(trifluoromethyl)-3-cyano-2-(methylthio)pyrazolo[1,5-a]pyrimidine](/img/structure/B63722.png)

![2-[(3-Hydroxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B63733.png)

![6-Ethyl-3-nitro-1,3,5-triazabicyclo[3.1.0]hexane](/img/structure/B63741.png)

![2-(Methylthio)oxazolo[5,4-c]pyridine](/img/structure/B63744.png)